amine](/img/structure/B13161128.png)
[(4-Chloro-3-methylphenyl)methyl](ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, which is further connected to an ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the alkylation of 4-chloro-3-methylbenzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding methylphenylmethylamine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methylphenylmethylamine.
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Applications De Recherche Scientifique
(4-Chloro-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethylamine moiety can interact with biological targets through hydrogen bonding and electrostatic interactions, leading to potential biological effects such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the ethylamine moiety.
4-Chloro-3-methylbenzylamine: Similar but with a different substituent on the benzene ring.
4-Chloro-3-methylphenylacetic acid: Similar core structure but with a carboxylic acid group.
Uniqueness
(4-Chloro-3-methylphenyl)methylamine is unique due to the presence of both chloro and methyl groups on the benzene ring, combined with an ethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
N-[(4-chloro-3-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14ClN/c1-3-12-7-9-4-5-10(11)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |
Clé InChI |
FBUQNUNXHPDJQF-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC(=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

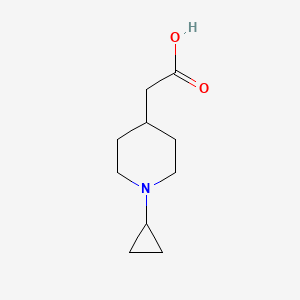
![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
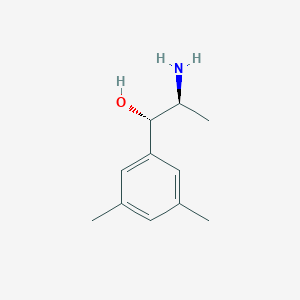
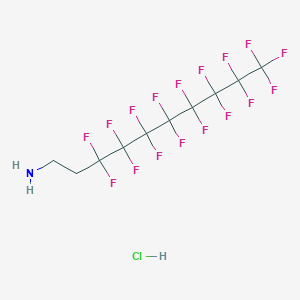
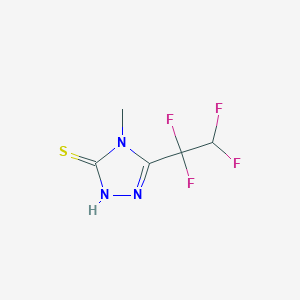

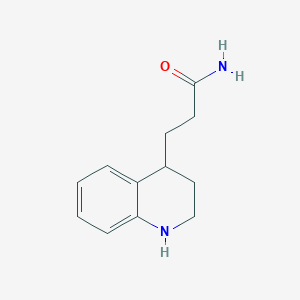


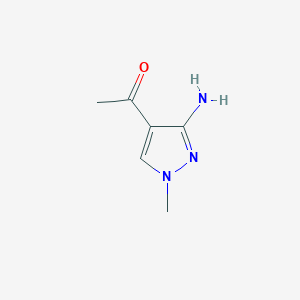
![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
